molecular formula C17H19BrN2O B12620854 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine CAS No. 917899-48-0

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Cat. No.: B12620854
CAS No.: 917899-48-0
M. Wt: 347.2 g/mol
InChI Key: VRACZUSOZUDHNH-UHFFFAOYSA-N
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Description

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves multiple steps, including the formation of the piperidine ring and the introduction of the bromophenyl and methoxypyridine groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization reactions.

    Substitution Reactions: Introduction of the bromophenyl group via substitution reactions.

    Methoxylation: Addition of the methoxy group to the pyridine ring.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine can be compared with other piperidine derivatives, such as:

Properties

CAS No.

917899-48-0

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

5-[4-(4-bromophenyl)piperidin-4-yl]-2-methoxypyridine

InChI

InChI=1S/C17H19BrN2O/c1-21-16-7-4-14(12-20-16)17(8-10-19-11-9-17)13-2-5-15(18)6-3-13/h2-7,12,19H,8-11H2,1H3

InChI Key

VRACZUSOZUDHNH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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